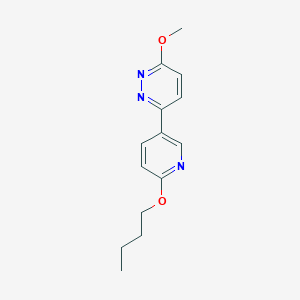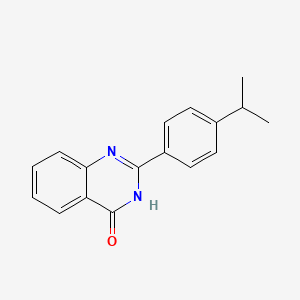
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane typically involves the reaction of 1-chloro-3-phenylpropan-2-yl chloride with methyltrichlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of silanol or siloxane derivatives.
Oxidation: Formation of phenolic silane derivatives.
Reduction: Formation of alkyl or aryl silane derivatives.
科学研究应用
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.
Material Science: Employed in the production of silicon-based materials with unique properties such as high thermal stability and resistance to oxidation.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of biologically active compounds.
作用机制
The mechanism of action of Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The phenyl group can also interact with aromatic residues in proteins, affecting their activity.
相似化合物的比较
Similar Compounds
Dichlorodiphenylsilane: Similar structure but with two phenyl groups instead of one.
Dichloromethylsilane: Lacks the phenyl group, making it less reactive in certain types of reactions.
Dichlorodipropylsilane: Contains two propyl groups, leading to different physical and chemical properties.
Uniqueness
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane is unique due to the presence of both a phenyl group and a chlorinated propyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives.
属性
分子式 |
C10H13Cl3Si |
|---|---|
分子量 |
267.6 g/mol |
IUPAC 名称 |
dichloro-(1-chloro-3-phenylpropan-2-yl)-methylsilane |
InChI |
InChI=1S/C10H13Cl3Si/c1-14(12,13)10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI 键 |
JETKJBXRHWYAFS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C(CC1=CC=CC=C1)CCl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)




![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)
![1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one](/img/structure/B11854624.png)




![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)


